molecular formula C16H15N3O3 B13376636 N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide

N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide

Cat. No.: B13376636
M. Wt: 297.31 g/mol
InChI Key: NVOMBLMJPMYCCS-VCHYOVAHSA-N
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Description

N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core with a hydrazino group and a hydroxybenzylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The hydrazino group can also interact with nucleophilic sites on proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxybenzylidene and hydrazino groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H15N3O3/c20-14-8-6-12(7-9-14)10-18-19-15(21)11-17-16(22)13-4-2-1-3-5-13/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+

InChI Key

NVOMBLMJPMYCCS-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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